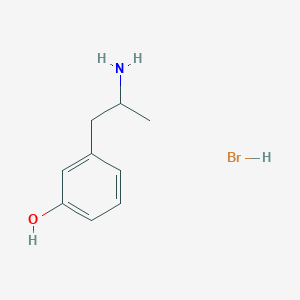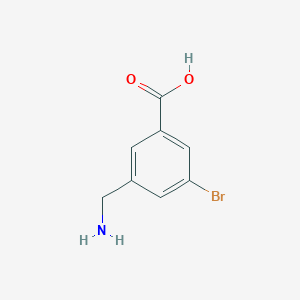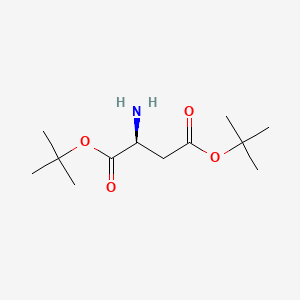
3-(2-Aminopropyl)phenol Hydrobromide
Descripción general
Descripción
3-(2-Aminopropyl)phenol, also known as alpha-Methyl-m-tyramine, is a member of amphetamines . It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . It is also known by other names such as alpha-Mmtyr, alpha-Methyl-m-tyramine, and Gepefrine .
Molecular Structure Analysis
The IUPAC name for 3-(2-Aminopropyl)phenol is 3- (2-aminopropyl)phenol . The InChI code is InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3 . The Canonical SMILES is CC(CC1=CC(=CC=C1)O)N .Aplicaciones Científicas De Investigación
Neuroscience Research
3-(2-Aminopropyl)phenol Hydrobromide: has shown potential in neuroscience research due to its structural similarity to neurotransmitters. It could be used to study synaptic transmission and neuroreceptor activation. The compound’s ability to interact with neural pathways makes it a candidate for investigating neurological disorders and potential therapeutic agents .
Pharmacological Applications
In pharmacology, this compound is of interest for its sympathomimetic properties. It may release norepinephrine from adrenergic nerve terminals, leading to mydriasis (pupil dilation), which is useful for diagnostic purposes in conditions like Horner’s syndrome . Its pharmacodynamics and potential as a mydriatic agent in ophthalmology are areas of active research.
Biochemical Studies
Biochemists might explore 3-(2-Aminopropyl)phenol Hydrobromide as a reagent or catalyst in synthetic pathways. Its role in bromination reactions, particularly in the modification of acetophenone derivatives, is an example of its application in experimental teaching and research .
Materials Science
The compound’s relevance in materials science lies in its potential use as a precursor or modifier for creating novel materials. For instance, it could be functionalized on nanoparticles to enhance their properties or used in the synthesis of complex organic molecules that form the basis of new materials .
Analytical Chemistry
In analytical chemistry, 3-(2-Aminopropyl)phenol Hydrobromide could be utilized as a standard or reference compound for calibrating instruments and validating analytical methods. Its clear and distinct spectral properties might aid in the development of new analytical techniques.
Environmental Science
Environmental scientists could investigate the use of 3-(2-Aminopropyl)phenol Hydrobromide in the detection and removal of phenolic compounds from water sources. Its interaction with other chemicals could lead to the development of sensors or filtration systems that target specific pollutants .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-aminopropyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBIZADMZLFAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)phenol Hydrobromide | |
CAS RN |
1391054-33-3 | |
| Record name | Gepefrine hydrobromide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GEPEFRINE HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12X3X9361J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)

![4-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B1652053.png)

![Ethyl 1-methyl-3,9-dioxo-2-phenyl-2,3,4,9-tetra-hydro-1h-pyrrolo[3,4-b]quinoline-1-carboxylate](/img/structure/B1652056.png)



